molecular formula C17H10BrClFNO3S B302189 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No. B302189
M. Wt: 442.7 g/mol
InChI Key: AZCBVJBTLIPDEW-NSIKDUERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a chemical compound that has been studied for its potential use in scientific research. It is a thiazolidinedione derivative that has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism, as well as inflammation. Activation of PPARγ by 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione leads to the upregulation of genes involved in glucose uptake, lipid metabolism, and anti-inflammatory pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione include improved insulin sensitivity, reduced blood glucose levels, inhibition of cancer cell growth, induction of apoptosis, protection of neurons from oxidative stress, and improvement in cognitive function. These effects are mediated through the activation of PPARγ and the upregulation of genes involved in glucose and lipid metabolism, anti-inflammatory pathways, and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to activate PPARγ, which is a well-established target for the treatment of diabetes and other metabolic disorders. Another advantage is its potential use in cancer research and neurodegenerative disease research. However, a limitation of using this compound in lab experiments is its relatively low solubility, which may make it difficult to work with in certain assays.

Future Directions

There are several future directions for the study of 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One direction is to further investigate its potential use in cancer research, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects on glucose and lipid metabolism and to identify potential side effects and toxicity.

Synthesis Methods

The synthesis of 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the reaction of 5-bromo-3-chloro-2-hydroxybenzaldehyde and 4-fluorobenzylamine in the presence of thiazolidine-2,4-dione. The reaction is carried out in a solvent such as ethanol or methanol and requires heating and stirring for several hours. The product is then purified through recrystallization or chromatography.

Scientific Research Applications

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been studied for its potential use in various scientific research applications. It has shown promising results in the areas of cancer research, diabetes research, and neurodegenerative disease research. In cancer research, it has been shown to inhibit the growth of certain cancer cells and induce apoptosis. In diabetes research, it has been shown to improve insulin sensitivity and reduce blood glucose levels. In neurodegenerative disease research, it has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

Product Name

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C17H10BrClFNO3S

Molecular Weight

442.7 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H10BrClFNO3S/c18-11-5-10(15(22)13(19)7-11)6-14-16(23)21(17(24)25-14)8-9-1-3-12(20)4-2-9/h1-7,22H,8H2/b14-6-

InChI Key

AZCBVJBTLIPDEW-NSIKDUERSA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C/C3=C(C(=CC(=C3)Br)Cl)O)/SC2=O)F

SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=CC(=C3O)Cl)Br)SC2=O)F

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=C(C(=CC(=C3)Br)Cl)O)SC2=O)F

Origin of Product

United States

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